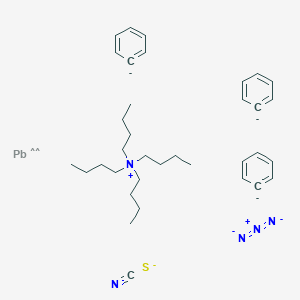
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) is a complex chemical compound known for its unique structural and chemical properties It is composed of a butanaminium cation and a plumbate anion, which includes azido and thiocyanato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tributylamine with butyl bromide to form N,N,N-tributyl-1-butanaminium bromide. This intermediate is then reacted with sodium azide and triphenyl(thiocyanato-N)plumbate to yield the final product. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to maximize yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The azido and thiocyanato groups can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the lead center.
Coordination Chemistry: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halides, other azides, and reducing agents. The reactions typically require solvents like dichloromethane or acetonitrile and may be conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new plumbate complexes with different ligands, while redox reactions can produce lead(II) or lead(IV) species.
Scientific Research Applications
N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new metal-organic frameworks.
Biology: The compound’s unique properties make it a candidate for investigating biological interactions with metal complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic agent.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the interaction of its ligands with molecular targets. The azido group can participate in click chemistry reactions, while the thiocyanato group can coordinate with metal centers. These interactions can influence various molecular pathways, making the compound useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tributyl-1-butanaminium bromide
- N,N,N-Tributyl-1-butanaminium fluoride
- N,N,N-Tributyl-1-butanaminium chloride
Uniqueness
What sets N,N,N-Tributyl-1-butanaminium azidotriphenyl(thiocyanato-N)plumbate(1-) apart is its combination of azido and thiocyanato ligands with a plumbate core
Properties
CAS No. |
158882-72-5 |
|---|---|
Molecular Formula |
C35H51N5PbS-4 |
Molecular Weight |
781 g/mol |
InChI |
InChI=1S/C16H36N.3C6H5.CHNS.N3.Pb/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*1-2-4-6-5-3-1;2-1-3;1-3-2;/h5-16H2,1-4H3;3*1-5H;3H;;/q+1;3*-1;;-1;/p-1 |
InChI Key |
XWMRPWUCFKHHQX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(#N)[S-].[N-]=[N+]=[N-].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















